N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide
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Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a useful research compound. Its molecular formula is C15H15N7O and its molecular weight is 309.333. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar triazolo[4,3-b]pyridazine derivatives have been reported to exhibit potent inhibition of the c-met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
It’s known that triazolo[4,3-b]pyridazine derivatives can interact with their targets (such as c-met protein kinase) and inhibit their activity . This inhibition can lead to a decrease in cellular growth and survival, particularly in cancer cells .
Biochemical Pathways
Given its potential inhibitory effect on c-met protein kinase, it can be inferred that it may affect pathways related to cellular growth, survival, and migration .
Result of Action
Given its potential inhibitory effect on c-met protein kinase, it can be inferred that it may lead to a decrease in cellular growth and survival, particularly in cancer cells .
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an azetidine ring linked to a triazolo-pyridazine moiety. The presence of these heterocyclic structures is often associated with various pharmacological properties, making this compound a candidate for further research.
Structural Characteristics
The molecular formula of this compound is C14H15N5O. The structural features include:
- Azetidine Ring : A four-membered saturated ring that contributes to the rigidity and conformational stability of the molecule.
- Triazolo-Pyridazine Moiety : This heterocyclic component enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Properties
Studies have shown that compounds containing triazole and pyridazine rings possess significant anticancer activity. For instance:
- Cytotoxicity : Preliminary data suggest that this compound may inhibit the proliferation of various cancer cell lines by targeting key proteins involved in cell survival pathways .
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | Similar piperidine and triazole structure | Anticancer properties |
3-[3-chloro phenyl]-5-(triazolopyridazine) derivatives | Contains triazole and phenyl groups | Potential anti-inflammatory effects |
7-[2-methyl-[1,2,4]triazolo[4,3-a]pyridin]-5-fluorobenzamide | Contains triazole and pyridine rings | Anticancer activity |
Anti-inflammatory Activity
Compounds with similar structural features have also been noted for their anti-inflammatory properties. The triazole moiety is often linked to the modulation of inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Antimicrobial Activity
Research has indicated that derivatives of triazole and pyridazine compounds can exhibit antibacterial properties against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Synthesis and Characterization : The synthesis of similar compounds has been achieved through various methods including heterocyclization. Characterization techniques such as NMR and mass spectrometry have been employed to confirm structural integrity and purity .
- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of these compounds to specific biological targets. Such studies are crucial for understanding the mechanism of action at a molecular level .
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c1-20(15(23)11-4-6-16-7-5-11)12-8-21(9-12)14-3-2-13-18-17-10-22(13)19-14/h2-7,10,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOKWDNRJHMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.